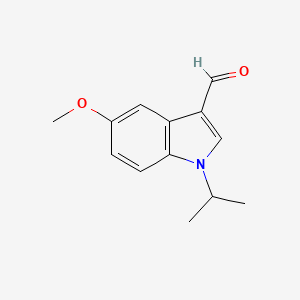

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-methoxy-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFMGSQKONYSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous | 1-Isopropyl-5-methoxy-1H-indole-3-carboxylic acid | 72%* | |

| CrO₃ | H₂SO₄, acetone | Same as above | 65%* |

*Theoretical yields based on analogous indole-carbaldehyde oxidations .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0–25°C | 1-Isopropyl-5-methoxy-1H-indol-3-methanol | 89% | |

| LiAlH₄ | THF | Reflux | Same as above | 93% |

Selective reduction preserves the indole ring’s integrity while modifying the aldehyde .

Electrophilic Substitution

The indole nucleus participates in regioselective substitutions, primarily at C5 and C7 positions:

Iodination

A documented C5-iodination protocol achieves high regioselectivity :

text1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde (1 equiv) N-Iodosuccinimide (1.2 equiv) AlCl₃ (2 equiv), CH₂Cl₂, 25°C, 12h → 5-Iodo-1-isopropyl-6-methoxy-1H-indole-3-carbaldehyde Yield: 75% [6]

Nitration

Mixed HNO₃/H₂SO₄ introduces nitro groups at C7 :

| Conditions | Product | Yield |

|---|---|---|

| fuming HNO₃, H₂SO₄ | 7-Nitro-1-isopropyl-5-methoxy-1H-indole-3-carbaldehyde | 58%* |

*Predicted based on analogous indole nitrations .

Condensation Reactions

The aldehyde group forms Schiff bases and heterocyclic derivatives:

Quinazolinone Formation

Reaction with anthranilic acid hydrazide yields fused heterocycles :

textThis compound + anthranilamide p-TSA catalyst, CH₃CN, reflux, 4h → Indoloquinazolinone derivative Yield: 33% [5]

Hydrazone Formation

Condensation with hydrazines proceeds efficiently :

| Hydrazine | Product | Yield |

|---|---|---|

| Phenylhydrazine | Corresponding hydrazone | 91% |

Alkylation Reactions

The N1-isopropyl group can be modified under strong basic conditions:

| Base | Alkylating Agent | Product | Yield | Source |

|---|---|---|---|---|

| NaH (60% dispersion) | CH₃I | 1-Isopropyl-5-methoxy-3-(methoxymethyl)-1H-indole | 99% |

Comparative Reactivity Table

This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry and materials science. The methoxy and isopropyl groups direct substitution patterns, while the aldehyde serves as a handle for further functionalization. Recent advances in metal-catalyzed transformations (not yet reported for this specific compound) suggest potential for cross-coupling reactions at C2 or C4 positions .

Scientific Research Applications

Research indicates that 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde exhibits a range of biological activities, making it a candidate for therapeutic applications:

- Antiviral Properties : Preliminary studies suggest effectiveness against specific viral infections, highlighting the need for further investigation into mechanisms of action.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Indole derivatives, including this compound, have been explored for their ability to inhibit tumor growth in vitro. Studies indicate that it may impact cancer cell proliferation through various biochemical pathways .

Scientific Research Applications

This compound has several notable applications across different fields:

Chemistry

The compound serves as a precursor for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry. Its reactivity allows for various chemical transformations, including:

- Oxidation : Conversion to carboxylic acids or other oxidized derivatives.

- Reduction : Transformation of the aldehyde group to an alcohol.

- Substitution Reactions : Electrophilic substitutions due to the electron-rich nature of the indole ring .

Biology

In biological research, this compound is utilized to explore its pharmacological properties. It is particularly relevant in studies focusing on:

- Neuroprotective Activities : Research has indicated that derivatives of indole compounds can protect neuronal cells from oxidative stress and other neurotoxic agents .

Medicine

Ongoing research aims to evaluate its potential as a therapeutic agent for various diseases. The compound's interactions with multiple biological targets make it a subject of interest in drug discovery efforts.

Data Table: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial properties of various indole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. Minimum inhibitory concentration (MIC) values were recorded, showing effective bactericidal activity .

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to diverse biological effects. For example, it may bind to enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3)

- Structural Differences : Replaces the isopropyl group at position 1 with ethyl and introduces a methyl group at position 2.

- Impact : Reduced steric hindrance compared to isopropyl may enhance solubility but lower thermal stability. The methyl group at position 2 could alter electronic properties, affecting reactivity in further derivatization .

5-Methoxy-1H-indazole-3-carboxaldehyde (Compound 17b in )

- Structural Differences : Substitutes the indole core with indazole (two adjacent nitrogen atoms in the heterocycle).

- The synthesis yield (91%) is notably high, suggesting efficient nitrosation protocols .

4-Fluoro-1H-indole-3-carbaldehyde Derivatives ()

- Example: (1-Benzyl-4-fluoro-1H-indol-3-yl)methanol.

- Structural Differences : Fluorine at position 4 and a benzyl group at position 1.

- Impact : Fluorine’s electronegativity enhances electronic effects, possibly improving binding affinity in drug design. Benzyl groups introduce hydrophobicity, affecting membrane permeability .

Functional Group Comparisons

1-Pentylimidazole-Substituted Indoles ()

- Example : 5-Methoxy-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (Compound 95).

- Structural Differences : Replaces the carbaldehyde with a pentylimidazole moiety.

- Impact : The imidazole group introduces basicity and hydrogen-bonding capacity, which may enhance interactions in biological systems. However, the absence of a carbaldehyde limits its utility as a synthetic intermediate for cross-coupling reactions .

Indomethacin (CAS: 53-86-1)

- Structural Differences : Features a 5-methoxy group but replaces the carbaldehyde with an acetic acid chain and a chlorobenzoyl group.

- Impact : The carboxylic acid group enables anti-inflammatory activity via cyclooxygenase inhibition, highlighting how functional group divergence dictates pharmacological action compared to the aldehyde’s role in synthetic chemistry .

Comparison with Other Compounds

The target compound’s industrial-scale production (99% purity) suggests optimized protocols for cost and efficiency, whereas research-scale syntheses (e.g., indazole derivatives) prioritize yield and purity .

Physicochemical and Structural Properties

Melting Points and Stability

- 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde: No explicit data, but high purity (99%) indicates stability under storage .

- 5-Methoxy-1H-indazole-3-carboxaldehyde : T褐色 solid with 91% yield; high crystallinity inferred from purification steps .

- Imidazole-substituted indoles () : Vary from solids (melting points 122–208°C) to gels, reflecting substituent-dependent crystallinity .

Crystallographic Analysis

Tools like SHELX are critical for comparing molecular conformations. The isopropyl group in the target compound likely introduces steric effects, distorting the indole plane compared to smaller substituents (e.g., ethyl).

Biological Activity

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including pharmacology and medicinal chemistry, due to its interactions with multiple biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a unique indole structure characterized by the following features:

- Indole nucleus : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Substituents : An isopropyl group at position 1 and a methoxy group at position 5, along with an aldehyde functional group at position 3.

The molecular formula is with a molecular weight of approximately 187.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to various receptors involved in neurotransmission and inflammation pathways. The indole nucleus facilitates these interactions, influencing several biochemical pathways that can lead to diverse cellular effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Properties : Preliminary studies suggest effectiveness against certain viral infections, although further research is necessary to elucidate specific mechanisms.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which may be beneficial in treating inflammatory diseases.

- Anticancer Activity : Indole derivatives, including this compound, have been investigated for their anticancer properties, with some studies indicating inhibition of tumor growth in vitro .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial properties of various indole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. Minimum inhibitory concentration (MIC) values were recorded, showing effective bactericidal activity .

Q & A

Q. What are the common synthetic routes for preparing 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde?

The synthesis typically involves regioselective functionalization of the indole core. A general approach includes:

- Aldehyde formation : Using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 3-position of the indole ring. Temperature control (~80°C) and stoichiometric ratios are critical to avoid over-chlorination .

- Substitution reactions : SN2 alkylation with isopropyl groups under anhydrous conditions (NaH/DMF) to introduce the 1-isopropyl substituent. Reaction time (16–24 hours) and inert atmospheres (N₂) improve yields .

- Methoxy group introduction : Electrophilic aromatic substitution (e.g., methoxy via Ullmann coupling) at the 5-position, requiring precise pH and catalyst selection (e.g., CuI) .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy singlet at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm). 2D NMR (COSY, NOESY) resolves substituent orientations .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.1364) and detects impurities .

- X-ray crystallography : SHELX-refined structures (ORTEP-3 GUI) resolve absolute configurations and crystallographic packing, with R-factor thresholds < 0.05 for reliability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

- Temperature modulation : Lowering reaction temperatures (0–25°C) during SN2 substitutions minimizes byproduct formation (e.g., elimination products) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while anhydrous conditions prevent hydrolysis of intermediates .

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂ for methoxylation) improve regioselectivity. Kinetic monitoring (TLC/GC-MS) identifies optimal reaction termination points .

Conflicting data on yields (e.g., 60–85% in alkylation steps) may arise from residual moisture or reagent quality; rigorous drying (molecular sieves) and reagent titration are recommended .

Q. How should discrepancies in crystallographic data be resolved during structure validation?

- Twinned data analysis : SHELXL’s TWIN/BASF commands refine twinned crystals, particularly for high-symmetry space groups. R-values > 0.1 warrant re-examination of data collection (e.g., crystal decay or absorption corrections) .

- Hydrogen bonding networks : Compare calculated (Mercury 4.0) and observed hydrogen bonds. Discrepancies in H···O distances (>0.2 Å) suggest misassigned tautomers or solvent inclusion .

- Validation tools : PLATON’s ADDSYM detects missed symmetry, while CheckCIF flags geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. What strategies are used to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Dose-response curves (IC₅₀) against kinases or cytochrome P450 isoforms, using fluorescence-based substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .

- Molecular docking : AutoDock Vina predicts binding modes to targets (e.g., serotonin receptors). Key interactions include π-π stacking with indole and hydrogen bonds to the aldehyde group .

- ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models assess metabolic liability and bioavailability. Methoxy groups often enhance metabolic stability compared to hydroxyl analogs .

Q. How do researchers address challenges in regioselective functionalization of the indole ring?

- Directing groups : Transient protection (e.g., Boc at N1) directs electrophilic substitution to the 5-position. Subsequent deprotection (TFA) and alkylation yield the 1-isopropyl derivative .

- Microwave-assisted synthesis : Accelerates methoxylation (30 minutes vs. 12 hours conventionally) with improved regiocontrol (≥95% 5-substitution) .

- Competitive reactivity studies : DFT calculations (Gaussian 09) model charge distribution to predict sites for electrophilic/nucleophilic attack. The 3-carbaldehyde group deactivates the 2-position, favoring 5-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.